![molecular formula C12H18ClNO2 B1655595 Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride CAS No. 390815-47-1](/img/structure/B1655595.png)
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride
Vue d'ensemble
Description
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride, also known as MAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. MAPA is a derivative of the amino acid glycine and is classified as a non-steroidal anti-inflammatory drug (NSAID).
Mécanisme D'action
The exact mechanism of action of Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory molecules in the body.
Biochemical and physiological effects:
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride has been shown to have a range of biochemical and physiological effects, including reducing inflammation, inhibiting the production of pro-inflammatory cytokines, and reducing oxidative stress. It has also been shown to have analgesic properties, making it a potential treatment for pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride in lab experiments is its relatively low toxicity compared to other NSAIDs. However, its solubility in water is limited, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride can reduce inflammation in the brain and improve cognitive function in animal models of these diseases. Another area of interest is its potential use in cancer treatment, as studies have shown that it can inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the potential applications of Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride in these and other areas.
Applications De Recherche Scientifique
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride has been extensively studied for its potential applications in the treatment of various diseases and disorders. One of the most promising areas of research is its use as an anti-inflammatory agent. Studies have shown that Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride can effectively reduce inflammation in animal models of arthritis and other inflammatory conditions.
Propriétés
IUPAC Name |
methyl 2-amino-2-(4-propan-2-ylphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8(2)9-4-6-10(7-5-9)11(13)12(14)15-3;/h4-8,11H,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDYGNWWDKUVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride | |
CAS RN |
390815-47-1 | |
| Record name | Benzeneacetic acid, α-amino-4-(1-methylethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=390815-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxazolidine, 3-acetyl-2-[2-(acetyloxy)phenyl]-](/img/structure/B1655512.png)


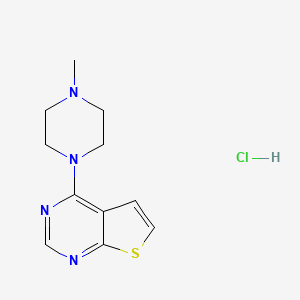
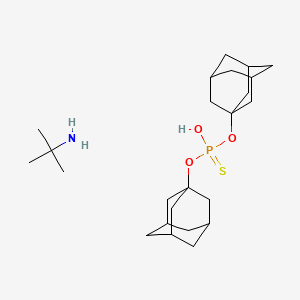
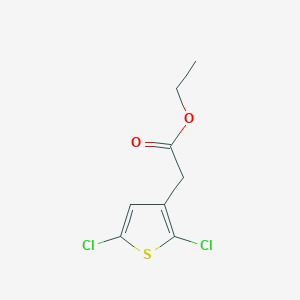
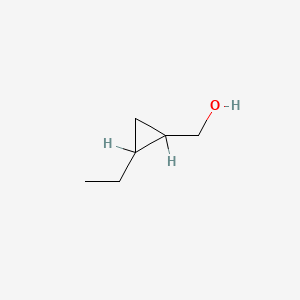


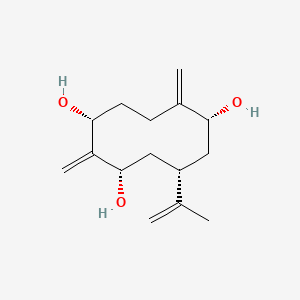
![(1S,5R)-6-Azabicyclo[3.2.1]octane](/img/structure/B1655531.png)

![7-(4-Bromophenyl)-5-thien-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1655534.png)
